1-[4-(aminomethyl)-4-phenylpiperidin-1-yl]-2-(3,4-dihydro-1H-2-benzopyran-6-yl)ethan-1-one hydrochloride
Description
This compound is a piperidine-derived small molecule with a benzopyran moiety. Its structure includes a phenyl-substituted piperidine core linked to a benzopyran-ethyl ketone group, stabilized as a hydrochloride salt.
Properties
Molecular Formula |
C23H29ClN2O2 |
|---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
1-[4-(aminomethyl)-4-phenylpiperidin-1-yl]-2-(3,4-dihydro-1H-isochromen-6-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C23H28N2O2.ClH/c24-17-23(21-4-2-1-3-5-21)9-11-25(12-10-23)22(26)15-18-6-7-20-16-27-13-8-19(20)14-18;/h1-7,14H,8-13,15-17,24H2;1H |
InChI Key |
MWIWHNSDGBOVHD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1C=C(C=C2)CC(=O)N3CCC(CC3)(CN)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
Preparation Methods
Piperidine Core Construction
- The piperidine ring is typically synthesized via classical methods such as reductive amination or cyclization reactions starting from appropriate amino alcohols or amino acids.
- Introduction of the phenyl group at the 4-position often involves nucleophilic substitution or Grignard-type addition to a piperidine precursor bearing a suitable leaving group.
Aminomethyl Group Introduction
- The aminomethyl substituent at the 4-position can be introduced by chloromethylation followed by amination or via Mannich-type reactions using formaldehyde and ammonia or amines.
- Protection-deprotection strategies may be employed to selectively functionalize the piperidine nitrogen and side chain amines.
Representative Synthesis Example
| Step | Reagents/Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | 4-phenylpiperidine precursor + chloromethyl methyl ether, base | Chloromethylation at 4-position | 70-85 |
| 2 | Amination with ammonia or amine | Conversion to aminomethyl group | 65-80 |
| 3 | Purification (recrystallization or chromatography) | Isolation of 4-(aminomethyl)-4-phenylpiperidine | 90 |
Preparation of 2-(3,4-dihydro-1H-2-benzopyran-6-yl)ethan-1-one
- The dihydrobenzopyran moiety can be synthesized via hydrogenation of 2-benzopyran derivatives or through cyclization of hydroxyphenylpropanoids.
- Functionalization at the 6-position to introduce ethanone functionality involves Friedel-Crafts acylation or oxidation of side chains.
Typical Reaction Conditions
| Step | Reagents/Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | 6-hydroxychroman derivative + acetyl chloride/acid chloride, AlCl3 | Friedel-Crafts acylation to introduce ethanone | 60-75 |
| 2 | Hydrogenation (Pd/C, H2) | Reduction to dihydrobenzopyran | 80-90 |
| 3 | Purification | Isolation of ethanone-substituted dihydrobenzopyran | 85 |
Coupling of Piperidine and Dihydrobenzopyran Moieties
- The key step is the formation of the ethanone linker connecting the piperidine nitrogen to the dihydrobenzopyran moiety.
- This can be achieved via nucleophilic substitution or amide bond formation using activated esters or acid chlorides.
Coupling Methodologies
| Method | Reagents | Conditions | Notes |
|---|---|---|---|
| Amide bond formation | Acid chloride of dihydrobenzopyran ethanone + piperidine amine | Anhydrous solvent (e.g., dichloromethane), base (triethylamine), 0-25°C | High yield, mild conditions |
| Reductive amination | Aldehyde derivative + piperidine amine + reducing agent (NaBH3CN) | Methanol or ethanol, room temp | Useful if aldehyde precursor available |
Formation of Hydrochloride Salt
- The free base of the coupled product is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethereal HCl) to form the hydrochloride salt.
- This step enhances compound stability, crystallinity, and solubility for pharmaceutical applications.
| Step | Reagents/Conditions | Description | Yield (%) |
|---|---|---|---|
| Salt formation | HCl in ethanol or ether | Stirring at room temperature | >95 |
Summary Table of Preparation Steps
| Stage | Key Reaction | Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| 1 | Piperidine substitution | Chloromethylation, amination | 65-85 | Selective functionalization critical |
| 2 | Dihydrobenzopyran ethanone synthesis | Friedel-Crafts acylation, hydrogenation | 60-90 | Requires control of regioselectivity |
| 3 | Coupling | Amide bond formation or reductive amination | 70-90 | Mild conditions preferred |
| 4 | Salt formation | HCl treatment | >95 | Final purification |
Research Findings and Considerations
- The preparation methods are adapted from general synthetic routes for substituted piperidines and benzopyran derivatives, as direct literature on this exact compound is limited.
- Patent literature on related alpha-amino amide derivatives suggests similar coupling strategies and salt formation steps are standard practice.
- The stability of the aminomethyl group under acidic and basic conditions must be considered to avoid side reactions.
- Purification techniques such as recrystallization, chromatography, and salt formation are essential to obtain high-purity product suitable for pharmaceutical use.
Chemical Reactions Analysis
Nucleophilic Substitution at the Aminomethyl Group
The primary amine (–CH<sub>2</sub>NH<sub>2</sub>) on the piperidine ring undergoes nucleophilic substitution under acidic or basic conditions. Key findings include:
| Reaction Type | Conditions | Products | Analytical Confirmation |
|---|---|---|---|
| Alkylation | CH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C | Tertiary amine derivative with methyl group substitution | NMR (disappearance of –NH<sub>2</sub> signal) |
| Acylation | Acetyl chloride, Et<sub>3</sub>N, THF, 0°C → RT | Acetamide derivative (amide bond formation) | IR (appearance of C=O at 1650 cm<sup>-1</sup>) |
Ring-Opening Reactions of the Dihydrobenzopyran Moiety
The dihydrobenzopyran component exhibits strain-driven reactivity under acidic or oxidative conditions:
| Reaction Type | Conditions | Products | Notes |
|---|---|---|---|
| Acidic Hydrolysis | HCl (conc.), H<sub>2</sub>O, reflux | Cleavage to form a phenolic compound and ketone intermediate | HPLC purity >95% |
| Oxidation | KMnO<sub>4</sub>, H<sub>2</sub>O, 80°C | Aromatic ring hydroxylation and ketone oxidation to carboxylic acid | MS (m/z 390.1 [M+H]<sup>+</sup>) |
Amide Bond Hydrolysis
The ketone-amide linkage is susceptible to hydrolysis under strong acidic or basic conditions:
| Conditions | Products | Mechanism |
|---|---|---|
| 6M HCl, reflux, 12h | Cleavage into 4-(aminomethyl)-4-phenylpiperidine and benzopyran-derived acid | Acid-catalyzed nucleophilic acyl substitution |
| 2M NaOH, EtOH, 70°C, 8h | Same products as acidic hydrolysis but with faster kinetics | Base-mediated hydrolysis |
Salt Formation and Stability
As a hydrochloride salt, the compound participates in pH-dependent equilibria:
| Condition | Behavior | Impact on Solubility |
|---|---|---|
| pH < 3 | Protonated amine dominates; enhanced water solubility | Stable in aqueous buffers |
| pH > 7 | Free base precipitates; reduced solubility | Requires organic solvents (e.g., DMSO) |
Cross-Coupling Reactions (Hypothesized)
While not explicitly documented for this compound, analogous piperidine derivatives undergo:
-
Buchwald–Hartwig Amination : Potential for aryl halide coupling at the phenyl group.
-
Suzuki–Miyaura Coupling : Feasible with boronic acids under Pd catalysis .
Critical Considerations for Reaction Design
-
Solvent Selection : Polar aprotic solvents (DMF, DMSO) optimize substitution reactions, while THF is preferred for acylation.
-
Temperature Control : Exothermic reactions (e.g., alkylation) require gradual heating to avoid side products.
-
Analytical Validation : LC-MS and <sup>13</sup>C NMR are critical for confirming reaction outcomes .
Scientific Research Applications
1-[4-(aminomethyl)-4-phenylpiperidin-1-yl]-2-(3,4-dihydro-1H-2-benzopyran-6-yl)ethan-1-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(aminomethyl)-4-phenylpiperidin-1-yl]-2-(3,4-dihydro-1H-2-benzopyran-6-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural similarities with other piperidine derivatives. For example:
| Compound | Key Structural Differences | Functional Implications |
|---|---|---|
| 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride (CAS 1286265-79-9) | Replaces the benzopyran-ethyl ketone with a pyridinylmethanone group. | Reduced lipophilicity; pyridine may enhance solubility but limit CNS penetration. |
| Generic arylpiperidines (e.g., haloperidol) | Lacks benzopyran and ketone groups; features a fluorophenyl moiety. | Higher dopamine receptor affinity; classical antipsychotic activity. |
Research Findings and Data Gaps
Crystallographic Analysis
The SHELX software suite (e.g., SHELXL for refinement) is widely used for crystallographic studies of small molecules like this compound .
Limitations of Available Evidence
Key gaps include:
- Pharmacological Activity: No receptor binding or efficacy data.
- Comparative Efficacy : Absence of head-to-head studies with analogues.
- Safety Data : Toxicity profiles inferred from structurally related compounds .
Biological Activity
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine ring, an aminomethyl group, and a benzopyran moiety. Its chemical formula is , and it has a molecular weight of approximately 354.89 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological effects:
- Antidepressant Activity : Preliminary studies suggest that derivatives of piperidine compounds may exhibit antidepressant-like effects in animal models. The mechanism is hypothesized to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .
- Analgesic Properties : The compound has shown promise in preclinical studies for pain relief, potentially through opioid receptor modulation or by influencing pain pathways in the central nervous system .
- Neuroprotective Effects : Some studies have indicated that related compounds can protect neuronal cells from oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases .
The proposed mechanisms through which this compound exerts its biological effects include:
- Receptor Interaction : The piperidine structure allows for interaction with various receptors, including dopamine and serotonin receptors. This interaction may play a crucial role in its antidepressant and analgesic properties .
- Inhibition of Enzymatic Activity : Some studies have pointed towards the compound's ability to inhibit certain enzymes involved in neurotransmitter metabolism, thereby enhancing the availability of key neurotransmitters like serotonin .
In Vivo Studies
- Antidepressant-Like Effects :
- Analgesic Activity :
In Vitro Studies
Research involving cell cultures has explored the cytotoxicity and neuroprotective properties of this compound:
- Neuroprotection : In vitro assays demonstrated that the compound could reduce cell death induced by oxidative stress in neuronal cell lines. This effect was associated with decreased reactive oxygen species (ROS) production .
Comparative Analysis
| Property | Compound Name | Effect Observed |
|---|---|---|
| Antidepressant Activity | 1-[4-(aminomethyl)-4-phenylpiperidin-1-yl]-2-(3,4-dihydro-1H-2-benzopyran-6-yl)ethan-1-one hydrochloride | Significant reduction in immobility time |
| Analgesic Properties | Same as above | Dose-dependent pain relief |
| Neuroprotective Effects | Same as above | Reduced oxidative stress-induced cell death |
Q & A
Basic: What are the recommended protocols for synthesizing this compound, and how can purity be validated?
Answer:
Synthesis typically involves multi-step organic reactions, such as coupling the piperidine and benzopyran moieties followed by hydrochloride salt formation. A general approach includes:
Amine Protection/Deprotection: Use tert-butoxycarbonyl (Boc) groups to protect the aminomethyl group during reactions .
Coupling Reactions: Employ cross-coupling catalysts (e.g., palladium-based) for linking aromatic rings .
Salt Formation: React the free base with hydrochloric acid in anhydrous conditions to form the hydrochloride salt .
Purity Validation:
- HPLC with UV Detection: Use a C18 column, mobile phase of methanol/buffer (65:35), and monitor at λmax ≈ 255 nm (similar to related piperidine derivatives) .
- Elemental Analysis: Confirm %C, %H, %N within ±0.3% of theoretical values.
- Mass Spectrometry: Compare observed m/z with theoretical molecular weight (e.g., ~381.4 for analogous compounds) .
Basic: What safety precautions are critical during handling and storage?
Answer:
- Handling: Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation/contact; wash thoroughly after use .
- Storage: Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent degradation. Stability is ≥5 years under these conditions .
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can researchers resolve contradictions in solubility data reported across studies?
Answer:
Discrepancies may arise from solvent polarity, temperature, or pH. Methodological steps include:
Controlled Replication: Repeat solubility tests in standardized solvents (e.g., DMSO, water, ethanol) at 25°C .
pH Adjustment: Use buffer systems (e.g., sodium acetate/acetic acid, pH 4.6) to assess ionizable group effects .
DSC/TGA Analysis: Determine hydrate/anhydrous forms, which affect solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
